(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
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Overview
Description
(6-Methyl-6-azaspiro[34]octan-2-yl)methanethiol is a chemical compound with a unique spirocyclic structure This compound features a spiro junction where a six-membered ring and a four-membered ring share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups at the methylene bridge.
Scientific Research Applications
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Shares the spirocyclic structure but lacks the thiol group.
6-Methyl-6-azaspiro[3.4]octan-2-ol: Similar structure with a hydroxyl group instead of a thiol group.
Triazole-pyrimidine hybrids: Different core structure but similar bioactive properties.
Uniqueness
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications. The spirocyclic structure also contributes to its stability and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C9H17NS |
---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
(6-methyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C9H17NS/c1-10-3-2-9(7-10)4-8(5-9)6-11/h8,11H,2-7H2,1H3 |
InChI Key |
WVBYAKMEDQXIOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CC(C2)CS |
Origin of Product |
United States |
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